

# Methyl 4-(hydroxymethyl)benzoate physical properties

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Compound of Interest

Compound Name: Methyl 4-(hydroxymethyl)benzoate

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An In-depth Technical Guide to the Physical Properties of Methyl 4-(hydroxymethyl)benzoate

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Methyl 4-(hydroxymethyl)benzoate** (CAS No: 6908-41-4). The information is tailored for researchers, scientists, and professionals in drug development, with a focus on structured data, experimental context, and logical relationships.

## **Core Physical and Chemical Properties**

**Methyl 4-(hydroxymethyl)benzoate** is an organic compound belonging to the benzoate class. It presents as a white to off-white crystalline solid and serves as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals.[1][2]

## **Quantitative Data Summary**

The following table summarizes the key physical and chemical properties of **Methyl 4- (hydroxymethyl)benzoate**.



Property	Value	Source(s)
Molecular Formula	С9Н10О3	[1]
Molecular Weight	166.17 g/mol	[1][3][4][5]
Melting Point	45 - 52 °C	[2][6][7][8][9]
Boiling Point	157 °C at 5 mmHg 129-133 °C at 0.8 Torr	[2][5][10]
Density	~1.17 g/cm <sup>3</sup>	[2][11]
Flash Point	>110 °C (>230 °F)	[2][7][8][10][11]
Refractive Index	~1.54 - 1.55	[2][10]
Appearance	White to off-white crystalline powder/solid	[1][5][7][9]
Solubility	Water: Slightly soluble.[1][8] Organic Solvents: Soluble in chloroform (25 mg/mL), ethanol, ether, and acetone.[4] [6][12]	
LogP	0.96550	[2]
PSA	46.53 Ų	[2][3]

## **Spectral Information**

Spectroscopic data is crucial for the structural elucidation and confirmation of **Methyl 4- (hydroxymethyl)benzoate**. Various spectroscopic methods have been used to characterize this compound.

- ¹H NMR: Proton NMR spectra are available, providing information on the hydrogen environments within the molecule.[2][13]
- 13C NMR: Carbon-13 NMR spectra have been recorded to identify the carbon skeleton.[2]



- Mass Spectrometry (MS): Mass spectral data, including GC-MS, is available to determine the mass-to-charge ratio of the molecule and its fragments.[2][3]
- Infrared (IR) Spectroscopy: IR spectra confirm the presence of key functional groups, such as the hydroxyl (-OH) and ester (C=O) groups.[2][3][14]
- Raman Spectroscopy: Raman spectral data is also available for this compound.[2][3]

## **Experimental Protocols**

Detailed experimental procedures are essential for the replication of scientific findings. This section outlines protocols for the synthesis of **Methyl 4-(hydroxymethyl)benzoate** and the determination of its melting point.

## **Synthesis Protocol via Cycloaromatization**

A concise synthesis of **Methyl 4-(hydroxymethyl)benzoate** can be achieved through the cycloaromatization of methyl coumalate with propargyl alcohol.[15]

#### Materials:

- Methyl coumalate
- Propargyl alcohol
- · Ethyl acetate
- Water
- Magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography
- Hexanes
- Acetone

#### Procedure:



- A mixture of methyl coumalate (e.g., 250 mg, 1.6 mmol) and propargyl alcohol (e.g., 1.2 mL, 20.3 mmol) is heated in a sealed tube at 180 °C for 2 hours.[15]
- After cooling, the reaction mixture is partitioned between ethyl acetate and water.[15]
- The organic layer is separated, and the aqueous layer is back-extracted with ethyl acetate. [15]
- The combined organic layers are dried over anhydrous MgSO<sub>4</sub>, filtered, and the solvent is removed under reduced pressure.[15]
- The crude product is purified by flash chromatography on silica gel using a gradient of acetone in hexanes to yield the final product.[15]

## **Determination of Melting Point**

The melting point is a fundamental physical property used to determine the purity of a crystalline solid.

#### Apparatus:

- Melting point apparatus
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (if sample is not a fine powder)

#### Procedure:

- Ensure the Methyl 4-(hydroxymethyl)benzoate sample is completely dry and finely powdered.
- Pack a small amount of the sample into the bottom of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.



- Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point (45-50 °C).[7]
- Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
- Record the temperature at which the first liquid drop appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting range for a pure compound should be narrow (1-2 °C).

## **Synthesis and Workflow Visualization**

The following diagrams illustrate the chemical structure and a typical synthesis workflow for **Methyl 4-(hydroxymethyl)benzoate**.



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Caption: Synthesis workflow for **Methyl 4-(hydroxymethyl)benzoate**.

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